REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH2:4][CH3:5])[c:6]1[c:7]([O:8][CH2:9][C:10](=[O:11])[O:12][CH2:13][CH3:14])[cH:15][cH:16][c:17]([C:19]([CH3:20])([CH3:21])[CH2:22][CH3:23])[cH:18]1.[CH3:32][c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1.[Na+:25].[OH-:24].[OH2:31].[S:26](=[O:27])(=[O:28])([OH:29])[OH:30]>>[C:1]([CH3:2])([CH3:3])([CH2:4][CH3:5])[c:6]1[c:7]([O:8][CH2:9][C:10](=[O:11])[OH:12])[cH:15][cH:16][c:17]([C:19]([CH3:20])([CH3:21])[CH2:22][CH3:23])[cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)COc1ccc(C(C)(C)CC)cc1C(C)(C)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCC(C)(C)c1ccc(OCC(=O)O)c(C(C)(C)CC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |